molecular formula C18H23N9O B5626823 4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine

4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine

Cat. No. B5626823
M. Wt: 381.4 g/mol
InChI Key: QAUABVMTZGYCAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex heterocyclic structures often involves multi-step synthetic routes, including condensation reactions, cycloadditions, and nucleophilic substitutions. For example, the synthesis of heterocyclic compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives involves cyclocondensation using specific catalysts in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Crystal structure studies of related compounds provide insights into the arrangement of atoms within the molecule and intermolecular interactions such as hydrogen bonding. The crystal structure of similar compounds reveals how molecular conformation influences properties and potential reactivity (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Chemical properties of such compounds are often characterized by their reactivity towards various chemical agents, influenced by the presence of functional groups like imidazole, triazole, and piperidine. These functionalities can partake in various chemical reactions, including nucleophilic substitution reactions and cycloadditions, contributing to the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, can be inferred from similar compounds. These properties are critical for determining the compound's suitability for further applications and processing (Boechat et al., 2016).

properties

IUPAC Name

1-[4-[4-cyclopropyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(triazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O/c28-17(12-26-20-5-6-21-26)25-8-3-14(4-9-25)18-23-22-16(27(18)15-1-2-15)11-24-10-7-19-13-24/h5-7,10,13-15H,1-4,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUABVMTZGYCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2C3CCN(CC3)C(=O)CN4N=CC=N4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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